molecular formula C11H12ClFN2O3S B8092693 3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide

3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B8092693
M. Wt: 306.74 g/mol
InChI Key: MJSBXFJYEPMWAL-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide (CAS: 157729-11-8) is a halogenated benzamide derivative characterized by a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and a pyrrolidin-1-ylsulfonyl group attached via an amide linkage at position 1 (Figure 1). This compound belongs to the broader class of benzamide derivatives, which are noted for their neuroleptic properties and structural complexity . Notably, it has been listed as a discontinued product by CymitQuimica, though specific reasons for discontinuation (e.g., efficacy, safety, or synthesis challenges) remain undisclosed .

Properties

IUPAC Name

3-chloro-4-fluoro-N-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O3S/c12-9-7-8(3-4-10(9)13)11(16)14-19(17,18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSBXFJYEPMWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.

    Amidation: The resulting intermediate is then subjected to amidation with pyrrolidine-1-sulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group is known to enhance binding affinity and selectivity, while the chloro and fluoro substituents can modulate the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

2-Chloro-4-fluoro-N-(piperidin-4-yl)benzene sulfonamide derivatives

The compound 2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(trifluoromethyl)benzene sulfonamide (Example 13p in ) shares a sulfonamide group and halogenated benzene core but incorporates a piperidine ring instead of pyrrolidine.

Pyrazolo-pyrimidinyl benzamides

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 in ) exhibit fused heterocyclic systems (pyrazolo-pyrimidine) alongside benzamide groups. These structures are more complex and likely target kinase or nucleotide-binding proteins, diverging from the neuroleptic applications of simpler benzamides .

Halogenated Benzene Derivatives

3-Chloro-N-phenyl-phthalimide

Its use as a monomer in polyimide synthesis highlights the role of halogenation in polymer stability, suggesting that the chloro and fluoro groups in the target compound could similarly influence material properties if repurposed .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Biological Application Status
3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide Benzamide 3-Cl, 4-F, pyrrolidin-1-ylsulfonyl Neuroleptic (hypothesized) Discontinued
Sulpiride Benzamide 5-OCH₃, pyrrolidinylsulfonyl Antipsychotic, prokinetic Approved
Example 13p () Benzene sulfonamide 2-Cl, 4-F, piperidin-4-yl, trifluoromethyl Herbicidal (hypothesized) Experimental
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Polymer synthesis Industrial

Key Research Findings and Challenges

  • Differentiation Challenges : Benzamide derivatives exhibit overlapping physical-chemical properties (e.g., solubility, polarity), complicating forensic identification .
  • Ring System Effects : Pyrrolidine’s smaller ring size compared to piperidine may reduce steric hindrance, favoring interactions with compact binding pockets in neurological targets .

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